5-Nitro-2-(oxolan-3-yloxy)benzoic acid
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Overview
Description
5-Nitro-2-(oxolan-3-yloxy)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and an oxolane (tetrahydrofuran) ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(oxolan-3-yloxy)benzoic acid typically involves the nitration of 2-(oxolan-3-yloxy)benzoic acid. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2-(oxolan-3-yloxy)benzoic acid, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures to introduce the nitro group at the 5-position of the benzene ring.
Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols with acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Reduction: 5-Amino-2-(oxolan-3-yloxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
5-Nitro-2-(oxolan-3-yloxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be employed in studies investigating the biological activity of nitrobenzoic acid derivatives.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(oxolan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(3-phenylpropylamino)benzoic acid: Another nitrobenzoic acid derivative with different substituents.
2-Nitrobenzoic acid: A simpler nitrobenzoic acid without the oxolane ring.
5-Nitro-2-(methoxy)benzoic acid: A similar compound with a methoxy group instead of the oxolane ring.
Uniqueness
5-Nitro-2-(oxolan-3-yloxy)benzoic acid is unique due to the presence of the oxolane ring, which can impart distinct chemical and biological properties compared to other nitrobenzoic acid derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5-nitro-2-(oxolan-3-yloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-11(14)9-5-7(12(15)16)1-2-10(9)18-8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHYFSAYBMEDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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